Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride
Description
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride (CAS: 5409-62-1), commonly known as procyclidine hydrochloride, is a tertiary amine anticholinergic agent. Its molecular formula is C₁₉H₂₉NO·HCl, with a molecular weight of 323.9 g/mol. The compound is synthesized via the reaction of 3-(1-pyrrolidinyl)propiophenone with cyclohexyl magnesium bromide (Grignard reagent), followed by HCl treatment to form the hydrochloride salt . Clinically, it is used to manage Parkinsonian symptoms and drug-induced extrapyramidal side effects due to its central antimuscarinic activity .
Properties
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACQWMDCFMYTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232258 | |
| Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-86-3 | |
| Record name | 1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, hydrochloride | |
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| Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-pyrrolidinyl)propiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.485 | |
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| Record name | 3-(1-PYRROLIDINYL)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763U2A0O5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride typically involves the reaction of pyrrolidinone with propiophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is usually carried out at temperatures between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has also been explored to improve the efficiency of the reaction . This method employs a multimode reactor to achieve the desired product with higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve the replacement of halogen atoms with other functional groups using reagents like sodium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and sodium carbonate for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C13H18ClNO
- Molecular Weight : 239.74 g/mol
- Appearance : Pink powder
- Density : 1.051 g/cm³
- Boiling Point : 328.6ºC at 760 mmHg
- Flash Point : 122.2ºC
The compound features a propiophenone moiety linked to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.
Pharmaceutical Research Applications
-
Neurological Disorders :
- Propiophenone derivatives have been investigated for their therapeutic potential in treating neurological conditions such as spastic paralysis and muscular contractures. The compound exhibits anti-tremorine and anti-nicotine activities, making it a candidate for managing conditions like Parkinsonism and other motor dysfunctions .
-
Analgesic Properties :
- Research indicates that this compound may offer analgesic effects, potentially useful in pain management therapies. Its interaction with neurotransmitter receptors suggests a mechanism for modulating pain pathways.
-
Designer Drug Research :
- As part of the broader class of pyrrolidinophenones, it has gained attention in forensic and toxicological studies due to its structural similarity to other psychoactive substances. Understanding its pharmacology is crucial for developing safety protocols and legal regulations surrounding designer drugs .
Interaction Studies
Preliminary studies have shown that 3-(1-Pyrrolidinyl)propiophenone interacts with various neurotransmitter receptors:
- Dopaminergic Receptors : Potential implications in treating dopamine-related disorders.
- Serotonergic Receptors : May influence mood regulation and anxiety disorders.
Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications .
Mechanism of Action
The mechanism of action of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various enzymes and receptors, leading to its biological effects . Molecular docking studies have shown that the compound can interact with proteins such as Akt, which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Trihexyphenidyl Hydrochloride
2'-Fluoro-3-piperidinopropiophenone Hydrochloride
Pyrovalerone Hydrochloride
- Structural Difference: Contains a 4-methylphenyl group and a pentanone chain instead of the cyclohexyl group.
- Pharmacological Use : Psychostimulant (dopamine reuptake inhibitor), contrasting with procyclidine’s anticholinergic action .
Functional Analogues
Propoxycaine Hydrochloride
Oxyfedrine Hydrochloride
- Structural Difference: Contains a β-hydroxy-α-methylphenethylamino group and methoxyphenyl moiety.
- Use : Adrenergic beta-agonist and cardiotonic agent, demonstrating divergent biological targets .
Physicochemical and Pharmacokinetic Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Pharmacological Use | Key Structural Feature |
|---|---|---|---|---|---|
| Procyclidine Hydrochloride | C₁₉H₂₉NO·HCl | 323.9 | 3.03 | Antiparkinsonian, anticholinergic | Pyrrolidine ring, cyclohexyl group |
| Trihexyphenidyl Hydrochloride | C₂₀H₃₁NO·HCl | 337.9 | 3.5 | Antiparkinsonian | Piperidine ring |
| Pyrovalerone Hydrochloride | C₁₆H₂₃NO·HCl | 281.8 | 2.8 | Psychostimulant | 4-Methylphenyl, pentanone chain |
| 2'-Fluoro-3-piperidine derivative | C₁₈H₂₆ClFNO | 341.9 | 3.62 | Experimental antiparkinsonian (preclinical) | Fluorophenyl, piperidine |
| 3-Morpholinopropiophenone HCl | C₁₃H₁₈ClNO₂ | 263.7 | 1.2 | Synthetic intermediate | Morpholine ring |
Notes:
- logP Differences : Procyclidine’s logP (3.03) balances CNS penetration and solubility, whereas pyrovalerone’s lower logP (2.8) correlates with reduced blood-brain barrier transit .
- Toxicity : Procyclidine’s acute toxicity (oral LD₅₀ in mice: 125 mg/kg) is lower than propoxycaine derivatives (LD₅₀: 57 mg/kg subcutaneously) .
Clinical and Industrial Relevance
Procyclidine’s structural flexibility allows for targeted modifications:
Biological Activity
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C13H17NO·HCl
- Molecular Weight : 239.75 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
Propiophenone derivatives are known for their structural complexity and potential therapeutic applications. The presence of the pyrrolidinyl group enhances its interaction with various biological targets.
Analgesic and Anti-inflammatory Properties
This compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby exhibiting analgesic and anti-inflammatory effects. Studies have shown that it can effectively alleviate pain and inflammation in animal models.
Antimicrobial and Antitumor Effects
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against certain bacterial strains and fungi. Additionally, preliminary findings suggest potential antitumor activity, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:
- COX-2 Inhibition : Reduces inflammation and pain by blocking prostaglandin synthesis.
- Receptor Interactions : The pyrrolidinyl moiety facilitates binding to neurotransmitter receptors, influencing central nervous system pathways related to pain perception and urinary control .
Applications in Drug Development
Propiophenone derivatives are being explored as potential therapeutic agents for conditions such as:
- Urinary Frequency and Incontinence : Clinical studies have shown that specific derivatives can significantly reduce micturition frequency in patients with overactive bladders .
- Pain Management : Due to its analgesic properties, it is being investigated as a candidate for pain relief medications.
Case Studies
- Therapeutic Agent for Urinary Incontinence :
-
Antimicrobial Activity :
- In vitro evaluations revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis.
Research Findings Summary Table
Current State of Research
Research on this compound continues to expand, focusing on:
- Synthesis of New Derivatives : Ongoing studies aim to develop more potent analogs with improved selectivity and efficacy.
- Clinical Trials : Further clinical trials are needed to establish safety profiles and therapeutic dosages for various applications.
Future Directions
Future research should prioritize:
- Long-term Toxicity Studies : While acute toxicity appears low at doses up to 100 mg/kg, chronic exposure effects remain underexplored.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound will enhance understanding of its therapeutic potential.
- Broader Applications : Exploring additional therapeutic areas such as neurodegenerative diseases may uncover new uses for this compound.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride with high purity?
- Synthesis Optimization : Use nucleophilic substitution or reductive amination reactions to introduce the pyrrolidine moiety. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH and temperature to minimize byproducts like unreacted propiophenone derivatives .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥98%. Confirm structural integrity via -NMR and -NMR, focusing on pyrrolidine proton shifts (δ 2.5–3.5 ppm) and carbonyl resonance (δ 190–210 ppm) .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt, ensuring stoichiometric equivalence via elemental analysis .
Q. How should researchers handle contradictions in reported acute toxicity data for this compound?
- Data Reconciliation : Compare LD values across species (e.g., mouse oral LD: 125 mg/kg vs. human LDLo: 329 mg/kg) . Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to validate interspecies differences.
- Risk Mitigation : Follow OSHA guidelines for personal protective equipment (PPE: gloves, lab coat, fume hood) and emergency protocols (e.g., eye irrigation, activated charcoal for ingestion) .
Q. What analytical techniques are critical for confirming the compound’s identity and stability?
- Spectroscopic Methods :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis under acidic conditions may degrade the pyrrolidine moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor-binding affinity data for structural analogs?
- Experimental Design : Perform competitive binding assays (e.g., radioligand displacement using -U-50488 for κ-opioid receptors) to compare IC values. Control for batch-to-batch variability in salt form (hydrochloride vs. free base) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric hindrance) affecting affinity. Cross-validate with molecular docking simulations targeting receptor homology models .
Q. What computational models predict the environmental fate of this compound?
- Fugacity Modeling : Use Level III fugacity models to estimate partitioning into water (log : ~1.5), soil (organic carbon affinity), and air. Parameterize with experimental data on biodegradation half-life (e.g., ~30 days in aerobic sludge) .
- QSAR Predictions : Apply quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity (e.g., LC for Daphnia magna) using descriptors like topological polar surface area (TPSA) and hydrogen bond donor count .
Q. How do researchers address conflicting data on the compound’s photodegradation pathways?
- Mechanistic Studies : Use LC-MS/MS to identify degradation products under UV irradiation (λ = 254 nm). Key intermediates may include oxidized pyrrolidine rings or cleaved propiophenone fragments .
- Kinetic Analysis : Calculate quantum yields (Φ) and rate constants () under varying pH and oxygen levels. Compare with reference compounds (e.g., 3-chloropropiophenone) to infer reaction mechanisms .
Q. What strategies optimize in vivo pharmacokinetic studies for this compound?
- Dosing Protocols : Administer via intravenous (IV) bolus (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalytical Methods : Quantify plasma concentrations using UPLC-MS/MS with deuterated internal standards. Monitor metabolites (e.g., N-demethylated derivatives) via precursor ion scanning .
Methodological Notes
- Safety Compliance : Always reference the Safety Data Sheet (SDS) for hazard codes (e.g., H303: Harmful if swallowed) and disposal guidelines (e.g., incineration for organic salts) .
- Data Reproducibility : Archive raw spectral data (NMR, MS) and chromatograms in FAIR-aligned repositories for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
